Product packaging for 2-Chloro-3,4-difluorobenzyl bromide(Cat. No.:CAS No. 1805526-51-5)

2-Chloro-3,4-difluorobenzyl bromide

Cat. No.: B2953636
CAS No.: 1805526-51-5
M. Wt: 241.46
InChI Key: BXAGQIRDTHLVIN-UHFFFAOYSA-N
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Description

Contextualization within Polyhalogenated Benzyl (B1604629) Halides as Synthetic Building Blocks

2-Chloro-3,4-difluorobenzyl bromide is a member of the polyhalogenated benzyl halides, a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a bromomethyl group. These compounds are highly valued as synthetic building blocks in organic chemistry. nih.gov The reactivity of the benzylic bromide allows for a wide range of chemical transformations, making these compounds versatile intermediates in the synthesis of more complex molecules. gla.ac.uk

The presence of multiple halogen substituents on the aromatic ring, as in this compound, significantly influences the chemical properties and reactivity of the molecule. Halogen atoms are known to exert a combination of inductive and resonance effects, which can alter the electron density of the benzene ring and the reactivity of the benzylic position. msu.edu This makes polyhalogenated benzyl halides like this compound particularly interesting for fine-tuning the electronic and steric properties of target molecules.

Significance in Advanced Organic Synthesis and Medicinal Chemistry Research

In advanced organic synthesis, this compound serves as a key intermediate for introducing the 2-chloro-3,4-difluorobenzyl moiety into a variety of molecular scaffolds. The benzylic bromide is susceptible to nucleophilic substitution reactions, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. gla.ac.uk This reactivity is exploited in the construction of complex organic molecules with potential applications in materials science and medicinal chemistry.

The field of medicinal chemistry, in particular, has seen the utility of halogenated compounds. The incorporation of fluorine atoms, for instance, can modulate a drug's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, building blocks like this compound are valuable in the design and synthesis of novel therapeutic agents. The specific substitution pattern of the halogens on the aromatic ring can be a critical determinant of a compound's biological activity.

Structural Isomerism and Positional Halogen Effects in Related Benzyl Bromides

The properties and reactivity of halogenated benzyl bromides are highly dependent on the position of the halogen atoms on the benzene ring, a concept known as structural isomerism. docbrown.info For a given molecular formula, multiple isomers can exist, each with unique physical and chemical characteristics. For example, changing the positions of the chlorine and fluorine atoms in this compound would result in a different isomer with potentially distinct reactivity. docbrown.infochemicalbook.com

The positional effects of halogens are a subject of considerable research. The electron-withdrawing or -donating nature of a halogen at a specific position can influence the stability of reaction intermediates, such as the benzylic carbocation that may form during nucleophilic substitution reactions. acs.orgnih.govquora.com For instance, a halogen at the ortho or para position can have a more pronounced resonance effect compared to one at the meta position. These positional effects are crucial for controlling the regioselectivity and stereoselectivity of reactions involving these building blocks. jove.com

Overview of Key Research Domains Applicable to this compound

The unique properties of this compound make it relevant to several key research domains:

Synthetic Methodology: The development of new and efficient methods for the synthesis of complex molecules often relies on the use of versatile building blocks. Research in this area may focus on exploring the scope and limitations of reactions involving this compound.

Medicinal Chemistry: As mentioned, the pursuit of new drugs is a major driver for the synthesis of novel halogenated compounds. This compound could be used as a starting material for the synthesis of potential drug candidates for a variety of diseases.

Agrochemicals: Similar to medicinal chemistry, the agrochemical industry utilizes halogenated compounds in the development of new pesticides and herbicides. The specific halogenation pattern of this compound could be explored for its potential in this sector.

Materials Science: The incorporation of halogenated aromatic moieties can influence the properties of polymers and other materials, such as their thermal stability and flame retardancy.

Interactive Data Tables

Table 1: Compound Information

Compound NameCAS NumberMolecular Formula
This compound1805526-51-5C7H4BrClF2
2-Chloro-3,6-difluorobenzyl bromide90292-67-4C7H4BrClF2
2-Chloro-4,5-difluorobenzyl bromide874285-21-9C7H4BrClF2
3-Chloro-2,4-difluorobenzyl bromide886501-15-1C7H4BrClF2
6-Chloro-2,3-difluorobenzyl bromide1373921-07-3C7H4BrClF2
3,4-Difluorobenzyl bromide85118-01-0C7H5BrF2
2-Chloro-3,6-difluorotolueneNot AvailableC7H5ClF2
Bromine7726-95-6Br2
Carbon tetrachloride56-23-5CCl4
3-Bromo-2-chloro-4,5-difluorobenzoic acidNot AvailableC7H2BrClF2O2
Thionyl chloride7719-09-7SOCl2
3-Bromo-2-chloro-4,5-difluorobenzoyl chlorideNot AvailableC7HBrCl2F2O

Table 2: Chemical Properties

PropertyValue
Molecular Weight241.46 g/mol
IUPAC Name1-(bromomethyl)-2-chloro-3,4-difluorobenzene
InChI KeyXXVGKTKQAYRRPE-UHFFFAOYSA-N
SMILESC1=C(C(=C(C=C1Cl)F)F)CBr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClF2 B2953636 2-Chloro-3,4-difluorobenzyl bromide CAS No. 1805526-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-chloro-3,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAGQIRDTHLVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 3,4 Difluorobenzyl Bromide and Analogues

Precursor Synthesis Strategies for Halogenated Benzene (B151609) Derivatives

The foundation for synthesizing 2-Chloro-3,4-difluorobenzyl bromide lies in the effective preparation of its halogenated benzene precursors. These strategies focus on introducing and manipulating substituents on the benzene ring to create the desired arrangement of chloro, fluoro, and methyl or formyl groups.

Functionalization of Fluorinated Benzene Scaffolds

The introduction of fluorine atoms onto a benzene ring is a key step in the synthesis of many complex aromatic compounds. mdpi.comrsc.org Various methods have been developed for the synthesis of fluorinated benzene derivatives, often involving site-selective cross-coupling reactions or domino reactions that construct the ring and install functional groups simultaneously. rsc.orgkfupm.edu.saresearchgate.net For instance, fluorinated terphenyls can be prepared through Suzuki-Miyaura cross-coupling reactions of dibrominated fluorobenzenes. kfupm.edu.saresearchgate.net Another approach involves the direct fluorination of benzene derivatives using reagents like wet tetra-n-butylammonium fluoride (B91410). acs.org

A domino reaction strategy offers an atom- and cost-efficient pathway to functionalized ortho-fluoroanilines from acyclic precursors, avoiding the need for transition-metal catalysts. rsc.org The synthesis of fluorinated chalcones and flavonoids often starts from fluorinated precursors, with the Claisen-Schmidt condensation being a common method. mdpi.com

Routes to Substituted Halotoluenes and Halobenzaldehydes

The synthesis of substituted halotoluenes and halobenzaldehydes serves as a crucial intermediate step. Aryl chlorides and bromides are commonly prepared via electrophilic substitution of arenes with chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride. askfilo.comlibretexts.orglibretexts.org This method can produce a mixture of ortho and para isomers, which can often be separated based on their differing melting points. askfilo.com For the synthesis of specific isomers, such as meta-halotoluene, isomerization processes involving catalysts like hydrogen fluoride and boron trifluoride can be employed. google.com

The synthesis of 2-chloro-3,4-difluorotoluene (B15526877) can be achieved through various routes. One method involves the gas-phase copyrolysis of chlorotrifluoroethylene (B8367) with buta-1,3-diene, followed by selective conversion to the desired difluorotoluene. researchgate.net Another patented method describes the preparation of 2-chloro-4,5-difluorotoluene. google.com

Substituted 2-halobenzaldehydes are also key precursors and can be synthesized through various methods. acs.orgrsc.orgresearchgate.net These compounds are valuable in one-pot syntheses, such as the formation of dibenzo[b,f]oxepins. acs.org The reaction of dithiooxamide (B146897) with substituted 2-halobenzaldehydes can lead to the formation of thiazolo[5,4-c]isoquinolines. rsc.orgresearchgate.net

Benzylic Halogenation Approaches

Once the appropriately substituted toluene (B28343) derivative is obtained, the next critical step is the selective halogenation of the benzylic methyl group to introduce the bromine atom, yielding the final product.

Radical Bromination (e.g., N-Bromosuccinimide (NBS)-mediated reactions)

A widely used method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.com This reaction is typically initiated by radical initiators or UV light and is favored for its ability to provide a low, constant concentration of bromine, which selectively brominates the allylic or benzylic position over addition to double bonds. masterorganicchemistry.com The reaction proceeds via a radical chain mechanism. While traditionally carried out in solvents like carbon tetrachloride, greener alternatives such as acetonitrile (B52724) are now preferred. acs.orgbohrium.comresearchgate.net Continuous-flow protocols using NBS have been developed to improve safety and efficiency. acs.orgorganic-chemistry.org Iron catalysis has also been shown to mediate site-selective benzylic C-H bromination with NBS, offering a practical and scalable approach. sdu.edu.cn

Table 1: Examples of NBS-Mediated Benzylic Bromination

Substrate Product Initiator/Conditions Solvent Reference
Toluene Benzyl (B1604629) bromide Radical initiator/Heat CCl₄
Substituted Toluenes Substituted Benzyl bromides UV light Acetonitrile acs.org
p-Toluic acid p-(Bromomethyl)benzoic acid Visible light Acetonitrile bohrium.com
Alkylaromatics Benzylic bromides - Supercritical CO₂ nih.gov

Alternative Radical Bromination Systems (e.g., Hydrobromic Acid and Hydrogen Peroxide under Photoinitiation)

Alternative "green" methods for benzylic bromination have been developed to avoid the use of halogenated solvents and potentially hazardous reagents. One such system utilizes aqueous hydrogen peroxide and hydrogen bromide under photoinitiation. sciencemadness.orgresearchgate.net This method mimics the action of haloperoxidase enzymes and generates bromine radicals in situ, with water being the only by-product. sciencemadness.org Visible light, such as from an incandescent bulb, is sufficient to initiate the radical chain process. sciencemadness.orgresearchgate.net This system has been successfully applied to various substituted toluenes. sciencemadness.orgresearchgate.net The combination of H₂O₂ and HBr can also be used for the oxidative bromination of other functional groups. nih.govrsc.orgnih.gov

Table 2: Benzylic Bromination using H₂O₂/HBr System

Substrate Product Light Source Yield (%) Reference
4-tert-butyltoluene 4-tert-butylbenzyl bromide 40 W incandescent bulb - sciencemadness.org
Various substituted toluenes Corresponding benzyl bromides 40 W incandescent bulb - sciencemadness.orgresearchgate.net
2,6-Dichlorotoluene 2,6-Dichlorobenzyl bromide Blue light (in microreactor) 91.4 nih.gov

Bromomethylation Reactions (e.g., Paraformaldehyde in the presence of Hydrobromic Acid)

Control of Regioselectivity and Chemoselectivity in Benzylic Bromination

The benzylic bromination of 2-chloro-3,4-difluorotoluene is a free-radical chain reaction that necessitates stringent control to ensure the desired product is formed with high selectivity. orgoreview.combeilstein-journals.org The primary challenge lies in directing the bromine radical to substitute a hydrogen atom on the benzylic methyl group, rather than on the aromatic ring (regioselectivity), and to prevent multiple brominations on the methyl group (chemoselectivity). bohrium.com

The presence of electron-withdrawing groups on the aromatic ring, such as chlorine and fluorine, deactivates the ring towards electrophilic attack, which inherently favors side-chain halogenation over aromatic substitution. numberanalytics.comresearchgate.net However, achieving high monobromination selectivity is complicated by the fact that the initial product, this compound, can undergo further bromination to yield dibromo- and tribromo- byproducts. scientificupdate.com

Several factors influence the outcome of this delicate reaction:

Reagent Choice: N-bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, constant concentration of bromine, which minimizes electrophilic addition to the aromatic ring. masterorganicchemistry.comjove.com The use of molecular bromine (Br2) under light or heat can also effect benzylic bromination, but requires careful control to avoid competing reactions. orgoreview.com

Reaction Conditions: The reaction is typically initiated by light (photo-initiation) or radical initiators. orgoreview.com Photo-initiated reactions, in particular, have been shown to improve the yield of the desired monobrominated product. gla.ac.uk

Steric Hindrance: The substitution pattern on the toluene derivative can influence selectivity. While steric hindrance in ortho- and meta-substituted toluenes may not significantly affect monobromination yields, it can play a role in the product distribution. bohrium.com

Controlling these factors is paramount to steer the reaction towards the formation of the desired monobrominated product and minimize the formation of undesirable isomers and polybrominated compounds.

Optimization of Reaction Conditions for Compound Synthesis

To maximize the yield and purity of this compound, meticulous optimization of the reaction conditions is essential. This involves a careful selection of solvents, catalysts, and initiators, as well as precise control over temperature and reaction time.

Catalysis and Initiator Systems in Benzylic Functionalization

The initiation of the free-radical chain reaction is a critical step in benzylic bromination. This is typically achieved through the use of radical initiators or by photochemical means.

Radical Initiators: Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). numberanalytics.comnumberanalytics.com These molecules decompose upon heating to generate free radicals, which then initiate the bromination chain reaction. gla.ac.uk The choice and concentration of the initiator can affect the reaction rate and efficiency. acs.orgresearchgate.net

Photochemical Initiation: The use of UV or visible light is another effective method for initiating the reaction. orgoreview.comgla.ac.uk Light energy can cause the homolytic cleavage of the bromine-bromine bond, generating the bromine radicals needed for the reaction to proceed. gla.ac.uk Photochemical methods can offer better control and selectivity, sometimes eliminating the need for chemical initiators altogether. researchgate.netrsc.org

Catalysis: While benzylic bromination is primarily a radical-mediated process, some methods employ catalysts. For instance, iron(II) bromide has been used as a catalyst for site-selective benzylic C-H bromination. sdu.edu.cn In other systems, such as those using H2O2 and HBr, the in-situ generation of bromine is the key, which can be facilitated by light. researchgate.net

The selection of the appropriate initiation system is crucial for achieving an efficient and controlled reaction.

Table 2: Common Initiator Systems for Benzylic Bromination

Initiator/CatalystTypeMechanism of ActionReference(s)
Azobisisobutyronitrile (AIBN)Radical InitiatorThermal decomposition generates free radicals. numberanalytics.comacs.orgnumberanalytics.com
Benzoyl Peroxide (BPO)Radical InitiatorThermal decomposition generates free radicals. numberanalytics.comacs.orgnumberanalytics.com
UV/Visible LightPhoto-initiationHomolytic cleavage of Br-Br or N-Br bond. orgoreview.comgla.ac.ukrsc.org
Iron(II) Bromide (FeBr2)CatalystActivates NBS and facilitates halogen atom transfer. sdu.edu.cn

This table provides a general overview. The effectiveness of each system depends on the specific reaction conditions.

Temperature and Reaction Time Parameters for Yield and Purity Control

Temperature and reaction time are critical parameters that must be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities.

Temperature: Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, excessively high temperatures can lead to a decrease in selectivity and the formation of by-products, such as dibrominated compounds. numberanalytics.comscientificupdate.com The optimal temperature represents a balance between achieving a reasonable reaction rate and maintaining high selectivity. numberanalytics.com For instance, in one study, the optimal temperature for a specific benzylic bromination was found to be 80 °C. researchgate.net

Reaction Time: The duration of the reaction is also crucial. The reaction must be allowed to proceed long enough to ensure a high conversion of the starting material. However, extended reaction times can also lead to the formation of over-brominated products. numberanalytics.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time to stop the reaction and maximize the yield of the monobrominated product. bohrium.comresearchgate.net

Careful optimization and control of these parameters are essential for achieving a high-purity product in a high yield.

Industrial Scale-Up Considerations and Process Chemistry Development

Translating the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations. rsc.org Process chemistry development focuses on creating a safe, efficient, cost-effective, and environmentally sustainable manufacturing process.

Key considerations for industrial scale-up include:

Safety: Benzylic bromination reactions can be exothermic, and the use of reagents like bromine and radical initiators poses safety risks, especially on a large scale. sdu.edu.cn Continuous flow reactors are increasingly being employed for industrial production as they offer better control over reaction temperature and mixing, enhancing safety and improving yield. rsc.orgrsc.org

Process Mass Intensity (PMI): A key metric in green chemistry, PMI measures the total mass of materials used to produce a certain mass of product. rsc.org Industrial processes aim to minimize PMI by using solvent-free conditions or recyclable solvents, and by optimizing reaction stoichiometry to reduce waste. rsc.orgrsc.org The in-situ generation of bromine from sources like NaBrO3 and HBr is one strategy to improve the process's mass efficiency. rsc.org

Purification: On an industrial scale, purification of the final product to remove unreacted starting materials, by-products, and the catalyst/initiator is critical. google.com Methods such as distillation and recrystallization are commonly used to achieve the desired purity of this compound. google.com

Cost-Effectiveness: The cost of raw materials, energy consumption, and waste disposal are all important economic factors. The development of processes that use cheaper, more readily available reagents and operate under milder conditions is a primary goal of industrial process chemistry. rsc.org

The development of continuous flow photochemical processes represents a significant advancement in the industrial synthesis of benzyl bromides, offering high throughput, improved safety, and better sustainability profiles. rsc.orgacs.org

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 3,4 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon Center

The presence of a bromomethyl group attached to the benzene (B151609) ring makes 2-Chloro-3,4-difluorobenzyl bromide susceptible to nucleophilic substitution reactions at the benzylic carbon. This reactivity is a cornerstone of its utility as a building block in organic synthesis. The benzylic position is activated towards substitution due to the ability of the adjacent aromatic ring to stabilize the transition state and any potential carbocation intermediate. libretexts.org

Reactivity with Various Nucleophiles (e.g., amines, thiols)

This compound readily reacts with a variety of nucleophiles. For instance, it can undergo substitution reactions with amines to form the corresponding substituted benzylamines. Similarly, reaction with thiols or their corresponding thiolates leads to the formation of benzyl (B1604629) thioethers. Alkoxides are also effective nucleophiles, yielding benzyl ethers upon reaction. These reactions are fundamental in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Interactive Data Table: Examples of Nucleophilic Substitution Reactions

NucleophileProduct Type
Amines (R-NH₂)Substituted Benzylamines
Thiols (R-SH)Benzyl Thioethers
Alkoxides (R-O⁻)Benzyl Ethers

Mechanistic Pathways of Substitution (e.g., SN1, SN2)

The nucleophilic substitution reactions of benzylic halides like this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, and sometimes a mixture of both. libretexts.org The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential benzylic carbocation.

S(_N)2 Mechanism: This pathway involves a backside attack by the nucleophile on the benzylic carbon, leading to a concerted displacement of the bromide leaving group. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.

S(_N)1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate, which is then attacked by the nucleophile. The adjacent benzene ring can stabilize this carbocation through resonance. This mechanism is more likely with weaker nucleophiles and in polar protic solvents that can solvate both the leaving group and the carbocation intermediate. libretexts.orglibretexts.org

Influence of Halogen Substituents (Chloro, Fluoro) on Benzylic Reactivity

The chloro and fluoro substituents on the benzene ring primarily exert an influence on the benzylic reactivity through their inductive effects. Both chlorine and fluorine are electronegative atoms that withdraw electron density from the benzene ring. msu.eduuomustansiriyah.edu.iq This electron withdrawal can have a dual effect. On one hand, it can slightly destabilize the developing positive charge in an S(_N)1 transition state, potentially slowing down the reaction rate compared to an unsubstituted benzyl bromide. On the other hand, the inductive withdrawal can make the benzylic carbon slightly more electrophilic, which could enhance its reactivity towards nucleophiles in an S(_N)2 reaction. However, the dominant effect is generally the stabilization of the transition state by the aromatic ring itself. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzene Ring

While the primary reactivity of this compound often involves the benzylic bromide, the halogenated benzene ring itself can undergo electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org

Regioselectivity and Directing Effects of Chloro and Fluoro Substituents

Halogen substituents are generally considered deactivating yet ortho, para-directing in electrophilic aromatic substitution reactions. uomustansiriyah.edu.iqmasterorganicchemistry.comed.ac.uk This means they slow down the rate of reaction compared to benzene but direct incoming electrophiles to the positions ortho and para to themselves. This is due to a combination of two competing effects:

Inductive Effect (-I): Being highly electronegative, halogens withdraw electron density from the ring through the sigma bond network, deactivating the ring towards electrophilic attack. msu.eduuomustansiriyah.edu.iq

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which preferentially increases the electron density at the ortho and para positions. uomustansiriyah.edu.iqlibretexts.org

In the case of this compound, the directing effects of the three halogen substituents must be considered. The chloro group at position 2 and the fluoro group at position 4 will direct incoming electrophiles to their respective ortho and para positions. The fluoro group at position 3 will direct to its ortho and para positions. The interplay of these directing effects, along with steric hindrance from the substituents, will determine the final regioselectivity of the reaction. Generally, the most activating (or least deactivating) group will have the dominant directing influence. masterorganicchemistry.com

Interactive Data Table: Directing Effects of Halogen Substituents

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
ChloroElectron-withdrawingElectron-donatingDeactivatingortho, para
FluoroElectron-withdrawingElectron-donatingDeactivatingortho, para

Cross-Coupling Reactions Utilizing the Bromide Moiety

The bromide moiety of this compound serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. wikipedia.orgresearchgate.netacs.org The reactivity of the halide in these reactions generally follows the order I > OTf > Br > Cl. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed to overcome these limitations. organic-chemistry.org The generally accepted mechanism involves two catalytic cycles. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. researchgate.net Copper-free Sonogashira reactions have also been developed, often utilizing additives like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net For instance, 2,4-difluorobenzyl bromide has been successfully coupled with a terminal alkyne under Sonogashira conditions in the synthesis of a Cabotegravir analog. mdpi.com

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction pairs an organoboron compound with an organohalide using a palladium catalyst and a base. rsc.orgdur.ac.uk The catalytic cycle typically begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by transmetalation with the organoboron species (activated by the base) and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. rsc.org A key advantage of this reaction is the commercial availability and stability of many organoboron reagents. rsc.org In a relevant example, a highly selective Suzuki-Miyaura coupling of 1-bromo-2-(chloromethyl)benzene (B1268061) with various arylboronic acids was achieved using Pd(OAc)2 and PCy3·HBF4 as the catalytic system, yielding the desired biaryl products in high yields. mdpi.com This demonstrates the feasibility of selectively coupling the C(sp²)–Br bond while leaving the C(sp³)–Cl bond intact. mdpi.com

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

Reaction Coupling Partners Catalyst System Key Mechanistic Steps
Sonogashira Terminal Alkyne + Aryl/Vinyl HalidePd complex, Cu(I) co-catalyst, Amine baseOxidative addition, Transmetalation, Reductive elimination
Suzuki-Miyaura Organoboron Compound + OrganohalidePd catalyst, BaseOxidative addition, Transmetalation, Reductive elimination

Nickel and zinc also play crucial roles in facilitating cross-coupling reactions, often providing alternative or complementary reactivity to palladium.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate, typically catalyzed by a palladium or nickel species. wikipedia.org Nickel catalysts, such as Ni(PPh3)4 or Ni(acac)2, can be used and are often generated in situ. wikipedia.org The reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The mechanism is believed to proceed through a standard cross-coupling pathway involving oxidative addition of the organohalide to the Ni(0) or Pd(0) center, followed by transmetalation with the organozinc reagent and reductive elimination. wikipedia.org For example, the Negishi coupling of (3-chloro-2-fluorobenzyl)zinc bromide with methyl 5-bromo-2-chloronicotinate has been utilized in the synthesis of key intermediates for HIV-1 integrase inhibitors. mdpi.com Similarly, aryl zinc bromides have been reacted with vinyl triflates and vinyl halides in nickel-catalyzed systems. wikipedia.org

Table 2: Comparison of Negishi Coupling Catalysts

Catalyst Metal Common Precursors Advantages Typical Substrates
Palladium Pd(PPh3)4, Pd2(dba)3Higher yields, Greater functional group toleranceAryl, vinyl, alkynyl, acyl halides/triflates
Nickel Ni(PPh3)4, Ni(acac)2, Ni(COD)2Cost-effectiveAryl, alkenyl, allyl, benzyl zinc reagents

Oxidation and Reduction Pathways of the Benzyl Bromide and Aromatic Ring

The chemical structure of this compound allows for distinct oxidation and reduction reactions targeting either the benzylic bromide or the aromatic ring.

The benzylic bromide can be oxidized to the corresponding aldehyde or carboxylic acid. Common oxidizing agents for converting benzylic alcohols (which can be formed from the bromide via hydrolysis) to aldehydes include manganese dioxide, Dess-Martin periodinane, or conditions for Swern oxidation. googleapis.com

Reduction of the benzyl bromide moiety can convert it to a methyl group. For instance, the reduction of carboxylic acid derivatives, which can be synthesized from the benzyl bromide, can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H). googleapis.com

The aromatic ring, being electron-deficient due to the fluorine and chlorine substituents, is generally resistant to oxidation. However, under specific conditions, arene epoxidation can occur, though the gem-difluorobenzyl motif is often used to block such metabolic oxidation pathways in drug candidates. rsc.org

Radical Chemistry Involving the Benzylic Bromide

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, leading to the formation of a benzylic radical. This reactivity is central to its synthesis and subsequent radical-mediated transformations.

The synthesis of similar benzyl bromides often involves the radical bromination of the corresponding toluene (B28343) derivative. This process is typically initiated by light or a radical initiator, where a bromine radical abstracts a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine to form the benzyl bromide product and another bromine radical, continuing the chain reaction. The electron-withdrawing fluorine atoms on the aromatic ring can influence the selectivity of this process.

The difluoromethyl radical (CF₂H•), which shares some characteristics with the benzylic radical of fluorinated compounds, is known to be more nucleophilic than the trifluoromethyl radical (CF₃•). rsc.org This property influences its reactivity in processes like Minisci-type reactions. rsc.org Radical-chain reactions have also been developed for the conversion of C(sp³)–H bonds to C–Br bonds using reagents like N-bromoamides. nih.gov

Stereochemical Aspects of Reactions, if applicable to chiral derivatives

While this compound itself is not chiral, its reactions can lead to the formation of chiral centers, making stereochemical control an important consideration in the synthesis of specific stereoisomers.

For instance, in the synthesis of cyclopropane (B1198618) derivatives, the reduction of a prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, using a chiral oxazaborolidine catalyst and borane (B79455) dimethylsulfide complex yields a chiral alcohol. google.com This enantiomerically enriched alcohol is then used in subsequent steps to form a specific stereoisomer of a cyclopropane carboxylate. google.com

In the context of cross-coupling reactions, if the coupling partner contains a chiral center, the stereochemistry of the final product will be influenced by the reaction conditions and the nature of the catalyst. Asymmetric total synthesis often relies on stereoselective steps, such as the diastereoselective synthesis of Cabotegravir, where an aldehyde is reacted with L-alaninol in the presence of Mg(OTf)₂ to achieve a high diastereomeric ratio. mdpi.com

Furthermore, in reactions involving additions to carbonyl groups, such as the allylation of ketones, the stereochemical outcome can be controlled. nih.gov For example, catalytic enantioselective additions to dihalomethyl ketones have been shown to produce tertiary homoallylic alcohols with high enantiomeric ratios, where the choice of catalyst and reaction temperature are crucial for achieving high stereoselectivity. nih.gov

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

2-Chloro-3,4-difluorobenzyl bromide is a highly functionalized aromatic compound that serves as a key building block in the synthesis of complex organic molecules. Its utility stems from the presence of multiple reactive sites: the bromomethyl group, which is susceptible to nucleophilic substitution, and the substituted benzene (B151609) ring, which can undergo various coupling reactions. The chlorine and fluorine atoms on the aromatic ring modulate the reactivity of the molecule and introduce properties that are often sought after in medicinal and materials chemistry.

The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the benzylic carbon, making the bromide a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 2-chloro-3,4-difluorobenzyl moiety into a wide range of molecular scaffolds. Chemists utilize this reactivity to construct intricate molecular architectures, including those with applications in pharmaceuticals and agrochemicals. nih.govvulcanchem.com Isomers of this compound, such as 2-chloro-3,6-difluorobenzyl bromide, are also recognized for their role as intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The reactivity of the bromine atom allows for its displacement by various nucleophiles, including amines, thiols, and alkoxides, thereby enabling the formation of diverse derivatives.

The presence of the di-fluoro substitution pattern is particularly significant. Fluorine-containing organic molecules often exhibit unique biological properties, including enhanced metabolic stability and binding affinity to protein targets. researchgate.net Therefore, this compound is a valuable precursor for the synthesis of polyfluorinated compounds, which are of great interest in drug discovery.

Intermediate in the Synthesis of Pharmaceutical Precursors

The structural features of this compound make it an important intermediate in the synthesis of various pharmaceutical precursors. Its ability to introduce a specific halogenated benzyl (B1604629) group is leveraged in the construction of complex heterocyclic systems and in the development of polyfluorinated drug candidates.

The synthesis of complex heterocyclic rings is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of therapeutic agents. This compound and its isomers have been implicated in the synthesis of several important heterocyclic systems.

Quinolines: Quinolone derivatives are a well-known class of antibacterial agents and are also being explored for other therapeutic applications, including as anti-HIV agents. The synthesis of quinoline-based structures can involve the use of substituted benzyl bromides. For instance, copper(II)-catalyzed domino reactions of 6-amino-1,3-dimethyluracils with 2-bromobenzyl bromide derivatives have been used to construct pyrimidine-fused quinolines. nih.gov While this example does not use the exact title compound, it demonstrates a synthetic strategy where this compound could be a viable reactant for creating novel quinoline (B57606) derivatives. Furthermore, a review on the synthesis of HIV-1 integrase inhibitors mentions the Negishi coupling of methyl 2,6-difluoro-3-iodobenzoate with 3-chloro-2-fluorobenzyl bromide (an isomer of the title compound) to generate a highly functionalized intermediate for the synthesis of quinolone carboxylic acids, which are structural analogs of Elvitegravir. mdpi.com

Pyrimidines: The pyrimidine (B1678525) ring is another crucial heterocycle found in numerous biologically active compounds, including antiviral and anticancer drugs. A novel synthesis of substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones, which are fervenulin (B1672609) analogues with potential biological activities, utilized 3,4-difluorobenzyl bromide. allfluoro.com In this synthesis, a cesium carbonate-catalyzed reaction between 6-chloro-3-methyluracil (B41288) and 3,4-difluorobenzyl bromide proceeded smoothly to yield an N-benzylated intermediate with high efficiency. allfluoro.com This highlights the utility of the difluorobenzyl bromide moiety in the construction of complex pyrimidine-based systems.

Triazoles: Triazole derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties. acs.orgnih.gov The synthesis of novel triazole derivatives often involves the introduction of substituted benzyl groups. For example, 2,4-difluorobenzyl bromide has been used in the preparation of novel 1,2,4-triazolium derivatives. chemicalbook.com In another study, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are analogs of the antifungal drug fluconazole, were synthesized using click chemistry with various substituted benzyl azides, demonstrating the importance of the difluorobenzyl moiety in this class of compounds. nih.gov While these examples use isomers, they underscore the potential of this compound in the synthesis of novel triazole-based therapeutic agents.

The introduction of fluorine into drug molecules can significantly enhance their pharmacological properties, such as metabolic stability, bioavailability, and binding affinity. researchgate.net Consequently, there is a high demand for fluorinated building blocks in drug discovery. This compound, with its two fluorine atoms on the phenyl ring, is a valuable precursor for the synthesis of polyfluorinated drug candidates.

The compound can be used to introduce the 2-chloro-3,4-difluorobenzyl group into a variety of molecular scaffolds, thereby creating novel polyfluorinated molecules with potential therapeutic applications. The development of new methods for the synthesis of fluorinated aryl boronic acid derivatives, which are key intermediates in many cross-coupling reactions, further expands the utility of compounds like this compound in the synthesis of complex fluoroarene-containing drugs. researchgate.net

Integrase inhibitors are a critical class of antiretroviral drugs used in the treatment of HIV infection. The synthesis of several of these inhibitors involves intermediates that are structurally related to this compound.

Elvitegravir: The synthesis of Elvitegravir, an integrase inhibitor, has been shown to involve a Negishi coupling reaction. A key step in one synthetic route is the coupling of a quinolone intermediate with 3-chloro-2-fluorobenzylzinc bromide, which is prepared from the corresponding 3-chloro-2-fluorobenzyl bromide. cpu.edu.cngoogle.com Another synthetic approach for Elvitegravir analogs involves the Negishi coupling of methyl 2,6-difluoro-3-iodobenzoate with 3-chloro-2-fluorobenzyl bromide. mdpi.com These examples utilize an isomer of the title compound, but they demonstrate the importance of the chloro-difluorobenzyl moiety in the synthesis of this class of anti-HIV agents.

Cabotegravir and Dolutegravir Analogs: The synthesis of the integrase inhibitors Cabotegravir and Dolutegravir typically involves the use of 2,4-difluorobenzylamine (B110887) in an amidation step. newdrugapprovals.orgchemrxiv.orggoogle.com However, patents describing the synthesis of these drugs and their analogs mention the possibility of using other amines. newdrugapprovals.org These alternative amines could potentially be synthesized from precursors like this compound through nucleophilic substitution with an appropriate nitrogen nucleophile, followed by further chemical transformations. This highlights a potential, albeit indirect, role for the title compound in the development of new Dolutegravir and Cabotegravir analogs.

Anti-HIV Agent Related Intermediate/Precursor Synthetic Step
Elvitegravir3-Chloro-2-fluorobenzyl bromideNegishi Coupling
Cabotegravir Analogs2,4-Difluorobenzylamine (potential for other amines)Amidation
Dolutegravir Precursors2,4-Difluorobenzylamine (potential for other amines)Amidation

This table is based on synthetic routes for the named drugs and their analogs, which may involve isomers of this compound.

Substituted benzyl bromides are valuable reagents in the synthesis of novel compounds with potential anticancer and anti-inflammatory activities. The 2-chloro-3,4-difluorobenzyl moiety can be incorporated into various molecular frameworks to modulate their biological activity.

Anti-Cancer Agents: Research has shown that derivatives of halogenated benzyl compounds can exhibit significant anticancer properties. For instance, a study on azaspiro hydantoin (B18101) derivatives identified a compound containing a 3,4-difluorobenzyl group, Propyl-2-(8-(3,4-difluorobenzyl)-2′,5′-dioxo-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-1′-yl) acetate, which induced apoptosis in human leukemia cells. nih.gov Another study reported the synthesis and anticancer evaluation of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide (an isomer of the title compound), which showed potent cytotoxic effects against various cancer cell lines. researchgate.net Furthermore, research on substituted benzimidazole (B57391) derivatives indicated that alkylation with 2-chloro-3,6-difluorobenzyl bromide resulted in compounds with significant cytotoxicity against cancer cells. These findings suggest that the 2-chloro-3,4-difluorobenzyl group could be a key pharmacophore in the design of new anticancer agents.

Anti-Inflammatory Agents: Certain benzoxazolone derivatives have been investigated for their analgesic and anti-inflammatory activities. In one study, a series of (6-difluorobenzoyl)-3-benzoylmethyl-2(3H)-benzoxazolones were synthesized and evaluated. tandfonline.com While this study does not directly involve the title compound, it points to the potential of incorporating the difluorobenzyl moiety into heterocyclic systems known to possess anti-inflammatory properties. The development of novel thiazole-based heterocyclic hybrids has also been explored for anti-inflammatory applications, with some derivatives showing promising results. nih.gov The reactivity of this compound makes it a suitable candidate for the synthesis of such hybrid molecules.

Intermediate in Agrochemical Synthesis

The halogenated benzyl bromide scaffold is also found in the structure of various agrochemicals. While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not widely published in open literature, its structural motifs are common in this field. Isomers such as 2-chloro-3,6-difluorobenzyl bromide are noted for their use in the production of agrochemicals. The unique combination of chlorine and fluorine atoms can impart desirable properties to agrochemical molecules, such as enhanced efficacy, altered spectrum of activity, and improved environmental stability. The reactivity of the bromomethyl group allows for its incorporation into a variety of pesticidal and herbicidal scaffolds. nih.gov

Development of Novel Ligands and Catalysts

This compound serves as a valuable building block in the synthesis of novel ligands for catalysis. The reactivity of the benzyl bromide moiety allows for its facile incorporation into more complex molecular architectures. The presence of the chlorine and fluorine atoms on the benzene ring significantly influences the electronic properties of the resulting ligands, which in turn can fine-tune the catalytic activity and selectivity of the metal complexes they form.

The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic substitution reactions. This reactivity is harnessed in the construction of ligands bearing the 2-chloro-3,4-difluorobenzyl motif. For instance, analogous structures like 2,5-difluorobenzyl bromide have been utilized in palladium-catalyzed Suzuki coupling reactions to synthesize complex heterocyclic structures, such as pyrazolo[3,4-b]pyridine derivatives which act as tropomyosin receptor kinase (TRK) inhibitors. nih.gov This highlights the potential of this compound in similar cross-coupling strategies to generate a diverse array of ligands.

Furthermore, benzyl bromides are known precursors for the formation of organozinc reagents, which are key components in Negishi cross-coupling reactions. uantwerpen.be This method is instrumental in forming carbon-carbon bonds, a fundamental process in the assembly of ligands for various catalytic applications. The specific substitution pattern of this compound can impart unique steric and electronic effects on the resulting catalyst, potentially leading to enhanced performance in asymmetric synthesis or other challenging transformations.

Contributions to Materials Science (e.g., polymers, liquid crystals)

The unique combination of a reactive benzylic bromide and a halogen-substituted aromatic ring in this compound makes it a candidate for the synthesis of advanced materials. While specific research on the direct incorporation of this compound into polymers is not extensively documented, its structural features suggest potential applications. The benzylic bromide can act as an initiator or a monomer in various polymerization reactions.

In the field of liquid crystals, the introduction of fluorinated and chlorinated moieties is a common strategy to modulate key properties such as dielectric anisotropy, viscosity, and clearing points. A patent on liquid crystal compositions describes the use of a wide range of substituted benzyl derivatives to optimize the performance of liquid crystal displays. google.com The polarity and rigidity imparted by the 2-chloro-3,4-difluorophenyl group could be advantageous in designing new liquid crystalline materials with specific electro-optical properties. The general principle involves synthesizing liquid crystal molecules containing this fluorinated benzyl ether or ester linkages, which can be achieved through the reaction of this compound with appropriate mesogenic cores.

Utility in Chemical Biology for Molecular Probe Synthesis and Biochemical Assay Development

In the realm of chemical biology, this compound and its isomers are valuable precursors for the synthesis of molecular probes and compounds used in biochemical assays. The reactivity of the benzyl bromide group allows for its covalent attachment to biomolecules, enabling the study of biological processes. An isomer, 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene, is noted for its potential applications in medicinal chemistry due to its ability to interact with biological systems. cymitquimica.com

The development of specific inhibitors and activators for enzymes and receptors is crucial for understanding their function and for drug discovery. For example, derivatives of related chloro-difluorobenzoyl compounds have been synthesized as activators of eukaryotic initiation factor 2B (eIF2B), a key protein in the regulation of protein synthesis. google.com This demonstrates the utility of such halogenated aromatic scaffolds in creating biologically active molecules.

The 2-chloro-3,4-difluorobenzyl group can be incorporated into larger molecules designed to interact with specific biological targets. These molecules can be fluorescently labeled or tagged with other reporter groups, transforming them into molecular probes for imaging or affinity-based assays. The specific substitution pattern of the aromatic ring can influence binding affinity and selectivity, making this compound a useful tool for medicinal chemists in the development of new therapeutic agents and diagnostic tools.

Spectroscopic Characterization and Theoretical Investigations

Advanced Spectroscopic Analysis Methodologies

A multi-faceted spectroscopic approach is essential for the complete characterization of 2-Chloro-3,4-difluorobenzyl bromide. Techniques including Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, FT-Raman), electronic (UV-Vis), and mass spectrometry (MS) each contribute unique pieces of structural information.

NMR spectroscopy is a cornerstone for determining the precise structure of this compound by mapping the chemical environments of its hydrogen, carbon, and fluorine nuclei. organicchemistrydata.org

¹H NMR: The proton NMR spectrum provides key information about the hydrogen atoms. The benzylic protons (-CH₂Br) are expected to show a singlet at approximately 4.5-5.0 ppm. The aromatic region will display complex multiplets for the two remaining protons on the benzene (B151609) ring, with their chemical shifts influenced by the adjacent halogen substituents. umich.edu

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom. The benzylic carbon attached to the bromine is anticipated to resonate in the range of 30-35 ppm. The aromatic carbons will show distinct signals, with their chemical shifts determined by the strong electronegativity of the attached fluorine and chlorine atoms. Carbons bonded directly to fluorine will exhibit large C-F coupling constants. organicchemistrydata.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected in the typical range for aromatic fluorines (approximately -110 to -180 ppm). sigmaaldrich.com The precise chemical shifts and the coupling between the two non-equivalent fluorine nuclei (F-F coupling) provide definitive evidence for their substitution pattern on the aromatic ring. rsc.org

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
¹H ~4.5 - 5.0 (s, 2H, CH₂Br) Chemical shift is characteristic for benzylic bromides.
~7.1 - 7.5 (m, 2H, Ar-H) Complex multiplet pattern due to H-H and H-F coupling.
¹³C ~30 - 35 (CH₂Br) Typical range for a carbon attached to bromine.
~115 - 160 (Ar-C) Shifts influenced by halogen substitution and C-F coupling.
¹⁹F ~ -110 to -180 Two distinct signals expected with F-F coupling. sigmaaldrich.com

This table presents expected values based on analogous compounds and general spectroscopic principles.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to specific bond vibrations. Key expected absorptions include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the benzylic group (around 2850-2960 cm⁻¹). The C-Br stretching vibration is typically found in the lower frequency region (500-600 cm⁻¹). The C-Cl and C-F stretching vibrations will appear in the fingerprint region, generally between 1300-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl. acs.org Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing mode, often give strong signals in the Raman spectrum. researchgate.net The symmetric vibrations of the molecule are typically more Raman-active, aiding in a more complete vibrational assignment when used in conjunction with FT-IR data. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy Method
Aromatic C-H Stretch 3000 - 3100 FT-IR, FT-Raman
Aliphatic C-H Stretch (CH₂) 2850 - 2960 FT-IR, FT-Raman
Aromatic C=C Stretch 1400 - 1600 FT-IR, FT-Raman
C-F Stretch 1000 - 1300 FT-IR
C-Cl Stretch 600 - 800 FT-IR
C-Br Stretch 500 - 600 FT-IR

This table presents expected frequency ranges based on established group frequencies.

UV-Visible spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu For this compound, the absorption bands are expected in the ultraviolet region, arising primarily from π → π* transitions within the substituted benzene ring. rsc.orgnih.gov The presence of halogen substituents and the benzyl (B1604629) bromide group can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzene. The electronic transitions can be further investigated and assigned using time-dependent DFT (TD-DFT) calculations. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and to deduce structural information from the fragmentation pattern of the compound. chemicalbook.com The mass spectrum of this compound is expected to show a complex molecular ion region due to the natural isotopic abundances of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). chemguide.co.uksavemyexams.com This results in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

The most prominent fragmentation pathway is typically the loss of the bromine atom to form a stable benzyl cation [M-Br]⁺. docbrown.info This fragment will still exhibit an isotopic pattern due to the chlorine atom. Further fragmentation of the aromatic ring can also occur.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

Ion Description Predicted m/z (for ³⁵Cl, ⁷⁹Br)
[C₇H₄BrClF₂]⁺ Molecular Ion (M⁺) 240
[C₇H₄ClF₂]⁺ Loss of Bromine atom 161

This table shows simplified m/z values for the most common isotopes. The actual spectrum will show a complex isotopic cluster.

Quantum Chemical Computations (Density Functional Theory - DFT)

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of this compound at a theoretical level. nih.gov These calculations complement experimental data and can provide insights that are difficult to obtain through experimentation alone.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), are employed to find the lowest energy structure of the molecule. nih.govscience.gov This geometry optimization provides precise theoretical values for bond lengths, bond angles, and dihedral angles.

Conformational analysis focuses on the rotation around the C(aromatic)-C(benzylic) single bond. These calculations can determine the most stable conformation (rotamer) of the bromomethyl group relative to the plane of the aromatic ring and can quantify the energy barriers between different conformations. cdnsciencepub.com For substituted benzyl compounds, the preferred conformation is often one where the C-Br bond is perpendicular to the plane of the aromatic ring to minimize steric hindrance with the ortho substituents. nih.gov

Calculation of Electronic Properties (e.g., Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP))

Theoretical calculations are crucial for elucidating the electronic nature of this compound. Key electronic properties include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a critical parameter for determining molecular reactivity and stability. nih.govmdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com For similar aromatic compounds, these energy gaps have been calculated using methods like time-dependent DFT (TD-DFT). The distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. mdpi.com These sites are prone to attack by electron-seeking and nucleus-seeking reagents, respectively. In substituted aromatic compounds, the electronegative halogen atoms and the electron-donating or -withdrawing nature of other substituents significantly influence the MEP. nih.gov

Table 1: Calculated Electronic Properties for Related Fluoroaniline Isomers Note: These values for related isomers provide insight into the expected electronic properties of this compound.

PropertyMoleculeCalculated Value (DFT)
HOMO-LUMO Gap5-nitro-2-fluoroaniline3.874 eV
HOMO-LUMO Gap2-nitro-5-fluoroaniline3.979 eV
Dipole Moment5-nitro-2-fluoroaniline4.5318 D
Dipole Moment2-nitro-5-fluoroaniline3.6551 D

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: DFT methods are also employed to calculate the vibrational frequencies for infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled to improve agreement with experimental values. nih.gov The analysis of these vibrational modes provides detailed information about the molecular structure and bonding. For instance, the characteristic stretching vibrations of C-H, C-F, C-Cl, and the benzene ring can be assigned based on these calculations. acs.orgidpublications.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculations help in understanding the electronic transitions, such as π → π* and n → π*, that give rise to the observed absorption bands.

Analysis of Chemical Reactivity Descriptors (e.g., Fukui functions, global chemical descriptors)

Computational chemistry provides tools to analyze the chemical reactivity of molecules through various descriptors.

Fukui Functions: The Fukui function is a key concept in conceptual DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comresearchgate.net It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed. scm.com

Table 2: Global Chemical Reactivity Descriptors Note: This table outlines the general descriptors and their significance.

DescriptorSymbolSignificance
Chemical HardnessηMeasures resistance to change in electron distribution.
Chemical SoftnessSThe reciprocal of hardness, indicating reactivity.
ElectronegativityχThe power of an atom to attract electrons to itself.
Electrophilicity IndexωMeasures the propensity of a species to accept electrons.

Computational Modeling of Molecular Interactions

Computational modeling is a powerful tool for studying how this compound interacts with itself and with other molecules, including potential biological targets.

Intermolecular Interactions and Aggregation Studies

The study of intermolecular interactions is crucial for understanding the properties of a substance in its condensed phase, such as in crystals or solutions. researchgate.net For molecules like this compound, these interactions can include weak hydrogen bonds, halogen bonds, and π-π stacking interactions. Computational methods can be used to analyze the energetics and geometry of these interactions, providing insight into the supramolecular self-assembly and crystal packing of the compound. acs.org Hirshfeld surface analysis is a technique used to visualize and quantify these intermolecular contacts. researchgate.net

Molecular Docking Methodologies for Investigating Binding Potential with Biological Targets (general methodology without specific biological activity claims)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is widely used in drug design to screen for potential inhibitors of biological targets. jst.go.jp The general methodology involves:

Preparation of the Ligand and Receptor: The 3D structure of the small molecule (ligand), in this case, this compound, is generated and optimized. The 3D structure of the biological macromolecule (receptor), typically a protein, is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The different poses are then scored based on their binding affinity, which is estimated using a scoring function. The poses with the best scores are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. rsc.org

This methodology allows for the investigation of the binding potential of a compound to a biological target without making specific claims about its activity. nih.gov

Patent Landscape and Commercial Development

Review of Patent Literature on Synthesis and Applications of Halogenated Benzyl (B1604629) Bromides

The synthesis of halogenated benzyl bromides, including 2-Chloro-3,4-difluorobenzyl bromide, is well-documented in patent literature. These patents often describe methods to achieve high purity and yield, which are critical for industrial applications.

A common method for preparing substituted benzyl bromides involves the bromination of the corresponding substituted toluenes. google.com One patented process details the bromination of substituted toluenes with a brominating agent at temperatures ranging from 20 to 95°C. google.com This method is particularly useful for toluenes with electron-attracting substituents like fluorine, chlorine, bromine, cyano, or nitro groups. google.com The process is enhanced by the presence of an azo carbonitrile or an azo carboxylic ester as an initiator, along with an oxidizing agent. google.com This approach offers several industrial and economic advantages, including the elimination of the need for elaborate irradiation apparatus and a wider temperature range for the reaction. google.com

Another patented method describes the production of benzal or benzyl bromides with electrophilic substituents by introducing elementary chlorine under visible light irradiation into a two-phase system. google.com This system consists of an aqueous phase and an organic phase containing the substituted toluene (B28343), a metal bromide, and a base. google.com

The applications of halogenated benzyl bromides are diverse. For instance, 2-Chloro-3,6-difluorobenzyl bromide is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Patent literature also reveals the use of various halogenated benzyl bromides in the development of new chemical entities. For example, a patent for quinuclidine (B89598) derivatives as muscarinic receptor antagonists mentions the use of 3,4-difluorobenzyl bromide in the synthesis of a specific compound. guernseyregistry.com

Industrial Production Methods and Economic Considerations for Manufacturing Efficiency

For the industrial-scale synthesis of substituted benzyl bromides, processes that avoid the use of highly toxic solvents and initiators are preferred. justia.com The use of continuous flow reactors is a key strategy for large-scale production, as it allows for precise control over reaction parameters such as temperature and mixing, leading to improved yield and safety. Subsequent purification steps, such as distillation and recrystallization, are crucial for ensuring the high purity of the final product.

Economic considerations often drive the choice of raw materials and reagents. For example, the use of hydrobromic acid and hydrogen peroxide for radical bromination is noted for its environmental and economic benefits, as it replaces more expensive reagents like N-bromosuccinimide. The ability to use a variety of brominating and oxidizing agents, as described in some patents, also provides flexibility and can help in optimizing costs. google.com

Furthermore, process intensification techniques, such as using in-situ generated bromine, have been developed to improve the efficiency and throughput of benzylic bromination reactions. scientificupdate.comresearchgate.net These methods aim to maximize the process mass intensity (PMI), a key metric for evaluating the greenness of a chemical process. scientificupdate.com

Role as a Key Intermediate in Patented Pharmaceutical and Agrochemical Processes

This compound and other halogenated benzyl bromides are pivotal intermediates in the synthesis of a wide array of patented pharmaceuticals and agrochemicals. Their halogen substituents can influence the biological activity and physicochemical properties of the final products. researchgate.netnih.gov

In the pharmaceutical sector, these intermediates are used to build the core structures of active pharmaceutical ingredients (APIs). For instance, various halogenated benzyl bromides are listed as intermediates in the synthesis of compounds with potential therapeutic applications, such as treatments for obesity. googleapis.com A patent for the synthesis of 2,4-difluorobenzylamine (B110887), an important intermediate for the anti-AIDS drug Dolutegravir, involves the preparation of a 2,4-difluoro benzyl halide. google.com Similarly, a novel synthesis of substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones involves the use of 3,4-difluorobenzyl bromide. umich.edu

In the agrochemical industry, halogenated benzyl bromides are used in the production of pesticides and herbicides. researchgate.net A patent for pesticidal 2-isopropyl-4-phenyl-3-butenoic acid benzyl esters describes processes for their production, highlighting the role of benzyl esters in creating active compounds for combating pests. google.com.pg The introduction of halogen atoms is a crucial strategy in the development of new agrochemicals to enhance their efficacy and environmental profile. researchgate.net

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Green Synthesis Routes for Halogenated Benzyl (B1604629) Bromides

The traditional synthesis of halogenated benzyl bromides often involves the use of harsh reagents and generates significant waste. Future research is increasingly focused on developing more environmentally friendly and sustainable methods for their production. This includes the exploration of greener solvents, alternative brominating agents, and catalyst systems that can be recycled and reused. The goal is to minimize the environmental footprint of these processes while maintaining high yields and purity.

One promising area of research is the use of photocatalysis for the benzylic bromination of 2-chloro-3,4-difluorotoluene (B15526877). This method can potentially replace traditional radical initiators, which are often toxic and require high temperatures. Furthermore, the development of solid-supported brominating agents could simplify product purification and reduce waste streams.

Exploration of Novel Catalytic Transformations Involving the Bromide Moiety

The bromide moiety in 2-Chloro-3,4-difluorobenzyl bromide is a versatile functional group that can participate in a wide range of chemical transformations. Future research will likely focus on uncovering new catalytic methods to leverage this reactivity. This includes the development of novel cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which can be used to form new carbon-carbon and carbon-heteroatom bonds.

The use of photoredox catalysis is another exciting frontier. This approach can enable previously challenging transformations under mild reaction conditions. For instance, the generation of a benzyl radical from this compound under photoredox conditions could open up new avenues for its use in addition reactions and C-H functionalization.

Advancements in Asymmetric Synthesis Utilizing the Chiral Potential of Derivatives

While this compound itself is not chiral, it can be used as a precursor to generate chiral molecules. Future research is expected to focus on the development of new asymmetric synthetic methods that utilize derivatives of this compound. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of reactions at the benzylic position.

For example, the asymmetric alkylation of prochiral nucleophiles with this compound in the presence of a chiral phase-transfer catalyst could provide access to a variety of enantioenriched compounds. These chiral building blocks could then be used in the synthesis of pharmaceuticals and other bioactive molecules.

Expanded Applications in Advanced Materials and Functional Molecules

The unique electronic properties conferred by the chlorine and fluorine substituents on the aromatic ring of this compound make it an attractive building block for the synthesis of advanced materials and functional molecules. Future research will likely explore the incorporation of this moiety into polymers, organic light-emitting diodes (OLEDs), and other functional materials.

The introduction of the 2-chloro-3,4-difluorobenzyl group can be used to tune the electronic and photophysical properties of organic molecules. This could lead to the development of new materials with improved performance characteristics, such as higher efficiency in OLEDs or enhanced charge transport in organic field-effect transistors (OFETs).

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. Future research will likely focus on developing continuous-flow processes for the synthesis and functionalization of this compound.

Flow chemistry can enable the use of hazardous reagents and high-energy intermediates in a safe and controlled manner. Furthermore, the integration of online monitoring and automated optimization can accelerate the development of new synthetic routes and the discovery of novel reactions. This will ultimately lead to more efficient and cost-effective methods for the production of this important chemical intermediate.

Q & A

Q. What are the key physicochemical properties of 2-chloro-3,4-difluorobenzyl bromide, and how do they influence experimental handling?

The compound has the molecular formula C₇H₄BrClF₂ and a molecular weight of 241.46 g/mol . Its aromatic halogenated structure (chlorine, bromine, and fluorine substituents) contributes to high reactivity in nucleophilic substitution reactions. The presence of multiple electronegative groups increases its stability against hydrolysis compared to non-fluorinated analogs but requires inert storage conditions (e.g., under nitrogen, at 2–8°C) to prevent decomposition .

Q. How is the IUPAC nomenclature for this compound derived?

The numbering starts at the benzyl bromide group (position 1). Chlorine is at position 2, with fluorine substituents at positions 3 and 3. This aligns with the systematic naming convention for polyhalogenated aromatics, where substituents are listed alphabetically and numerically .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves bromination of 2-chloro-3,4-difluorotoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or UV light) . Alternatively, halogen exchange reactions on prefluorinated benzyl chlorides using LiBr or NaBr in polar aprotic solvents (e.g., DMF) can yield the bromide derivative .

Q. What safety protocols are critical when handling this compound?

Referencing SDS data for analogous brominated aromatics, use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with moisture or reducing agents. Emergency measures include immediate flushing for eye/skin exposure and activated charcoal for ingestion .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The fluorine atoms inductively withdraw electron density, stabilizing the benzyl bromide intermediate and slowing SN2 reactivity. However, they enhance ortho/para-directed electrophilic substitution in subsequent reactions. Computational studies (DFT) or Hammett parameters can quantify these effects .

Q. What analytical techniques are optimal for quantifying trace bromide byproducts in reactions involving this compound?

Capillary electrophoresis with direct UV detection (200–220 nm) effectively resolves chloride and bromide ions. Optimize buffer co-ions (e.g., borate or phosphate) to achieve mobility differences >0.5 × 10⁻⁴ cm²/V·s, ensuring peak resolution despite high chloride matrices .

Q. How does the stability of this compound vary under different solvent systems?

Stability tests in aprotic solvents (e.g., THF, DCM) show <5% decomposition over 72 hours at 25°C, while protic solvents (e.g., MeOH, H₂O) accelerate hydrolysis. Monitor via ¹⁹F NMR or GC-MS to track degradation products like 2-chloro-3,4-difluorobenzyl alcohol .

Q. What strategies mitigate discrepancies in bromide concentration data during environmental tracer studies?

Analytical method consistency is critical. For example, ion chromatography (IC) with suppressed conductivity detection reduces false positives from matrix effects. Calibrate using isotopically labeled internal standards (e.g., ⁸¹Br) to correct for recovery variations .

Q. How can the compound’s reactivity be leveraged in synthesizing fluorinated pharmaceutical intermediates?

It serves as a benzylating agent in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce fluorinated aromatic motifs. Optimize ligand systems (e.g., SPhos or XPhos) to enhance yields in sterically hindered environments .

Methodological Notes

  • Structural Confirmation : Use ¹H/¹³C/¹⁹F NMR and high-resolution mass spectrometry (HRMS) to verify purity and substituent positions .
  • Reaction Optimization : Design DOE (Design of Experiments) matrices to assess temperature, solvent, and catalyst effects on reaction efficiency .
  • Data Interpretation : Address contradictory bromide measurements by validating against multiple analytical platforms (e.g., IC vs. ion-selective electrodes) .

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